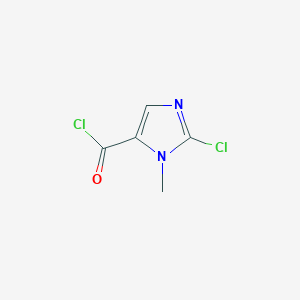
Anonamine
Overview
Description
Anonamine is a chemical compound with the molecular formula C19H28NO7 . It has an average mass of 382.428 Da and a monoisotopic mass of 382.186035 Da .
Molecular Structure Analysis
Anonamine has 4 of 5 defined stereocentres . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors . Its ACD/LogP value is -4.80 , which suggests it is likely to be hydrophilic and could have high solubility in water.
Scientific Research Applications
Steam-Water Cycle Chemistry
Anonamine is a unique product that achieves unrivaled protection through a specialized mechanism exclusive to the Anonamine chemical technology . It is used in the field of steam-water cycle treatment . The performance of Anonamine is driven by breaking barriers and it is validated by scientific analysis and reputable research .
Macrocyclic Secopyrrolizidine Alkaloids
Anonamine is a macrocyclic secopyrrolizidine alkaloid from Senecio anonymus Wood . It is a part of a group of compounds that includes neosenkirkine and hydroxysenkirkine . These compounds exhibit hydrogen bonds, including intramolecular O11…HO12 and intermolecular O8…HO12 .
Crystal Structure Analysis
The crystal structure of Anonamine has been studied and documented . It has a monoclinic crystal system with a cell volume of 1903.3 (8) A3 . The observed N…C8 distances across the eight-membered otonecine rings were 2.200 .
Mutagenicity Predictions
Anonamine has been used in mutagenicity predictions . Machine learning models have been applied to predict the mutagenicity of pyrrolizidine alkaloids, including Anonamine . These models show a clear distinction between chemical groups, where otonecines had the highest proportion of positive mutagenicity predictions .
Chemical Protection
Anonamine provides a level of protection that no other product can achieve . It is an exclusive, proprietary product engineered by Anodamine to outperform and go beyond the limitations of chemistries .
Industrial Applications
Anonamine is used in industrial applications due to its unique chemical properties . Its benefits and performance are such that competitors and other chemical providers attempt to align their products with Anonamine’s benefits or performance .
Safety and Hazards
properties
IUPAC Name |
(1R,4E,6R,7R,17S)-7,17-dihydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO7/c1-12-10-13(6-9-21)16(22)27-15-5-8-20(3)7-4-14(19(15,20)25)11-26-17(23)18(12,2)24/h4,6,12,15,21,24-25H,5,7-11H2,1-3H3/q+1/b13-6+/t12-,15-,18-,19+,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHPGHXDNRVHD-FLRXXRQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCO)C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C(=C\CO)/C(=O)O[C@@H]2CC[N+]3([C@@]2(C(=CC3)COC(=O)[C@]1(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28NO7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anonamine | |
CAS RN |
111566-66-6 | |
| Record name | Anonamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111566666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















